molecular formula C21H20F2INO B12673083 3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide CAS No. 142808-58-0

3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide

Cat. No.: B12673083
CAS No.: 142808-58-0
M. Wt: 467.3 g/mol
InChI Key: SBBYZDYSUGGIRJ-VELMOLJFSA-M
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Description

3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidinium core substituted with fluorophenyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide typically involves the reaction of 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution . This reaction proceeds through a series of steps, including condensation and cyclization, to form the desired piperidinium derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluorophenyl groups can participate in substitution reactions, where other functional groups replace the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide involves its interaction with molecular targets in cells. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. For instance, its antineoplastic activity may involve disrupting cellular processes critical for tumor cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis((4-fluorophenyl)methylene)-1,1-dimethyl-4-oxo-piperidinium iodide stands out due to its specific piperidinium core and the arrangement of fluorophenyl groups

Properties

CAS No.

142808-58-0

Molecular Formula

C21H20F2INO

Molecular Weight

467.3 g/mol

IUPAC Name

(3Z,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1,1-dimethylpiperidin-1-ium-4-one;iodide

InChI

InChI=1S/C21H20F2NO.HI/c1-24(2)13-17(11-15-3-7-19(22)8-4-15)21(25)18(14-24)12-16-5-9-20(23)10-6-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1/b17-11-,18-12+;

InChI Key

SBBYZDYSUGGIRJ-VELMOLJFSA-M

Isomeric SMILES

C[N+]1(C/C(=C\C2=CC=C(C=C2)F)/C(=O)/C(=C\C3=CC=C(C=C3)F)/C1)C.[I-]

Canonical SMILES

C[N+]1(CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1)C.[I-]

Origin of Product

United States

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